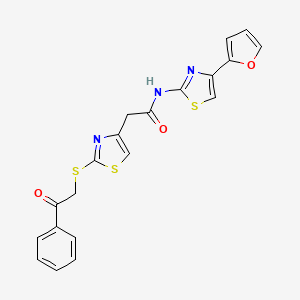

![molecular formula C15H13Cl2F2NO2 B2568183 2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one CAS No. 785792-25-8](/img/structure/B2568183.png)

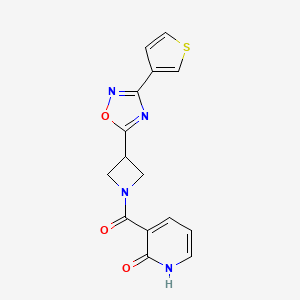

2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one” is a chemical compound used for proteomics research . It has a CAS number of 2229605-98-3 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including chloro, difluoromethoxy, and pyrrol .Applications De Recherche Scientifique

Hydrogen Bonding and Crystal Structures

Studies on derivatives of carbonyl 2-substituted pyrroles, which share structural similarities with the compound of interest, reveal their hydrogen bonding behaviors and crystal structures. These properties are crucial for understanding molecular interactions and designing materials with desired physical and chemical characteristics (Domagała et al., 2022).

Electropolymerization and Conductive Polymers

The electropolymerization of bis(pyrrol-2-yl) arylenes, including derivatives similar to the target compound, has been explored for generating conducting polymers. These materials exhibit low oxidation potentials and high stability in their conducting form, indicating potential applications in electronics and materials science (Sotzing et al., 1996).

Catalytic Activities and Reaction Mechanisms

Palladium(II) complexes involving pincer (Se,N,Se) ligands derived from similar pyrrol-based compounds demonstrate high catalytic activity for the Heck reaction. This highlights the role of such compounds in facilitating organic transformations, which is essential for synthesizing complex molecules (Das et al., 2009).

Photophysics and Solvent Interactions

The photophysical behavior of hemicyanine dyes in various solvents, including those with pyrrol rings, offers insights into the solvent-dependent properties of organic molecules. Understanding these interactions can inform the design of optical materials and sensors (Seth et al., 2009).

Self-Association and Molecular Behavior

The self-association of pyridylalkanols, which share structural features with the target compound, has been studied to reveal their ability to form dimers, trimers, and higher polymers. These findings contribute to our understanding of molecular self-assembly processes, crucial for developing nanomaterials and supramolecular chemistry applications (Lomas et al., 2006).

Mécanisme D'action

Propriétés

IUPAC Name |

2-chloro-1-[1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2F2NO2/c1-8-5-11(13(21)7-16)9(2)20(8)10-3-4-14(12(17)6-10)22-15(18)19/h3-6,15H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMWRPDTEHZNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=C(C=C2)OC(F)F)Cl)C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

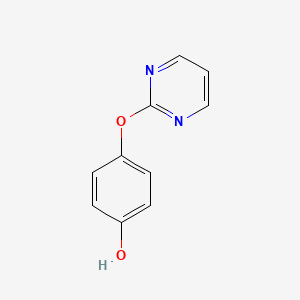

![tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B2568100.png)

![5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568110.png)

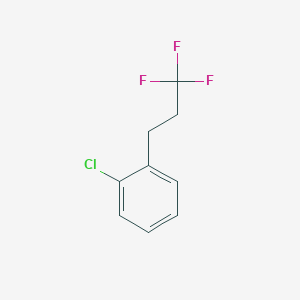

![Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2568111.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2568112.png)

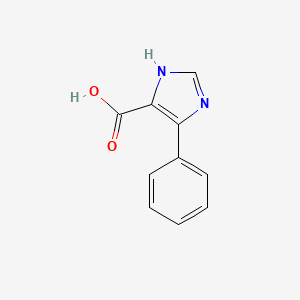

![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2568114.png)

![N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2568122.png)